Canlitinib

Description

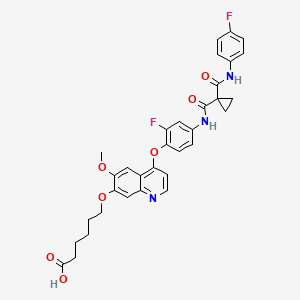

Structure

2D Structure

Properties

CAS No. |

2222730-78-9 |

|---|---|

Molecular Formula |

C33H31F2N3O7 |

Molecular Weight |

619.6 g/mol |

IUPAC Name |

6-[4-[2-fluoro-4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyhexanoic acid |

InChI |

InChI=1S/C33H31F2N3O7/c1-43-28-18-23-25(19-29(28)44-16-4-2-3-5-30(39)40)36-15-12-26(23)45-27-11-10-22(17-24(27)35)38-32(42)33(13-14-33)31(41)37-21-8-6-20(34)7-9-21/h6-12,15,17-19H,2-5,13-14,16H2,1H3,(H,37,41)(H,38,42)(H,39,40) |

InChI Key |

PCKYITPVOLEZKL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OCCCCCC(=O)O)OC3=C(C=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anlotinib in Solid Tumors

Disclaimer: Initial searches for "Canlitinib" did not yield specific results. Based on the context of the query and the similarity in nomenclature, this technical guide focuses on Anlotinib , a multi-targeted tyrosine kinase inhibitor with extensive research and clinical data in solid tumors.

Executive Summary

Anlotinib is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity across a range of solid tumors.[1][2][3] Its primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.[2][3] This dual targeting of the tumor vasculature and cancer cells themselves underpins its efficacy in various cancer types, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, and renal cell carcinoma.[2] This guide provides a comprehensive overview of the molecular mechanisms of Anlotinib, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Anlotinib's therapeutic effect is derived from its ability to simultaneously block several key signaling pathways implicated in tumor growth, metastasis, and angiogenesis.[2][3]

Inhibition of Angiogenesis

A primary mechanism of Anlotinib is the potent inhibition of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[2] This is achieved through the targeting of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2 and VEGFR3.[2][3] Preclinical studies have shown that Anlotinib is a highly potent inhibitor of VEGFR2/KDR and VEGFR3.[3]

Inhibition of Tumor Cell Proliferation and Survival

In addition to its anti-angiogenic effects, Anlotinib directly inhibits the proliferation and survival of tumor cells by targeting several other key RTKs:[3]

-

Fibroblast Growth Factor Receptors (FGFR1-4): Dysregulation of the FGF/FGFR signaling axis is linked to aggressive cancer phenotypes and resistance to chemotherapy.[3] Anlotinib effectively inactivates FGFR1-4.[3]

-

Platelet-Derived Growth Factor Receptors (PDGFRα/β): These receptors are involved in tumor growth and angiogenesis.

-

c-Kit: A proto-oncogene that, when mutated or overexpressed, can drive tumor growth.

-

Ret: Another proto-oncogene implicated in various cancers.

Preclinical findings also indicate that Anlotinib has activity against tumor cells with mutations in PDGFRα, c-Kit, Met, and the epidermal growth factor receptor (EGFR).[3]

Signaling Pathways Modulated by Anlotinib

The multi-targeted nature of Anlotinib leads to the simultaneous blockade of several downstream signaling cascades critical for cancer cell function.

VEGFR Signaling Pathway

Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Anlotinib inhibits the initial autophosphorylation step, thereby blocking these downstream effects.

Caption: Anlotinib inhibits VEGFR signaling, blocking angiogenesis.

FGFR Signaling Pathway

Similar to VEGFR, the binding of FGF to its receptor leads to dimerization, autophosphorylation, and activation of downstream pathways like RAS-MAPK and PI3K-Akt, promoting cell proliferation, survival, and differentiation. Anlotinib's inhibition of FGFR blocks these oncogenic signals.

Caption: Anlotinib blocks FGFR signaling, inhibiting tumor cell growth.

Quantitative Data from Clinical Studies

The clinical efficacy of Anlotinib, both as a monotherapy and in combination, has been evaluated in numerous studies across various solid tumors.

Anlotinib in Combination with Anti-PD-1 Inhibitors in Advanced Solid Tumors (Retrospective Study)[2][4]

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 25.4% |

| Complete Response (CR) | 1.6% |

| Partial Response (PR) | 23.8% |

| Stable Disease (SD) | 39.7% |

| Progressive Disease (PD) | 34.9% |

| Disease Control Rate (DCR) | 65.1% |

| Median Progression-Free Survival (PFS) | 7.0 months |

| Median Overall Survival (OS) | Not Reached |

Cadonilimab (PD-1/CTLA-4 bispecific antibody) plus Anlotinib as First-Line Treatment in Advanced NSCLC (Phase Ib/II Study)[5][6]

| Efficacy Endpoint | Value |

| Overall Objective Response Rate (ORR) | 53.6% |

| Disease Control Rate (DCR) | 92.8% |

| Median Progression-Free Survival (PFS) | 8.8 months (for 15 mg/kg Q3W) |

Anlotinib in Combination with Sintilimab in Advanced Non-Clear Cell Renal Cell Carcinoma (Phase 2 Study)[7]

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 52.9% |

| Disease Control Rate (DCR) | 94.1% |

| Median Progression-Free Survival (PFS) | 15.1 months |

Experimental Protocols

While specific, detailed protocols are proprietary to the conducting research institutions, the general methodologies employed in the clinical evaluation of Anlotinib can be summarized.

Patient Eligibility and Study Design (General)

-

Inclusion Criteria: Patients typically have histologically confirmed advanced solid tumors, have received prior lines of systemic therapy, have measurable disease according to RECIST v1.1, and an adequate Eastern Cooperative Oncology Group (ECOG) performance status (usually 0-2).[2]

-

Exclusion Criteria: Often include previous treatment with Anlotinib, active or symptomatic brain metastases, and uncontrolled autoimmune diseases.[2]

-

Treatment Regimen: Anlotinib is orally administered, often in a cyclical manner (e.g., 12 mg once daily for 14 days, followed by a 7-day break).[4] Combination therapies involve the co-administration of immunotherapy agents like PD-1 inhibitors at standard doses and schedules.[4]

Efficacy and Safety Assessment

-

Tumor Response: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 through imaging (CT or MRI) at baseline and regular intervals during treatment.[2]

-

Adverse Events: Monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Overcoming Resistance to EGFR-TKIs

In the context of NSCLC, acquired resistance to EGFR-TKIs is a significant clinical challenge. Anlotinib has shown promise in overcoming this resistance, particularly in cases without the T790M mutation.[1] Studies have indicated that overexpression of FGFR1 can be a mechanism of acquired resistance to EGFR-TKIs.[1] By inhibiting FGFR1, Anlotinib can suppress the growth of EGFR-TKI-resistant NSCLC cells.[1]

Caption: Anlotinib overcomes EGFR-TKI resistance by inhibiting FGFR1.

Conclusion

Anlotinib represents a significant advancement in the treatment of solid tumors, primarily through its multi-targeted inhibition of key signaling pathways involved in angiogenesis and tumor cell proliferation. Its efficacy, both as a monotherapy and in combination with immunotherapy, has been demonstrated in various clinical settings. The ability of Anlotinib to overcome resistance to other targeted therapies further highlights its potential as a valuable component of the oncologist's armamentarium. Future research will likely focus on identifying predictive biomarkers to optimize patient selection and exploring novel combination strategies to further enhance its anti-tumor activity.

References

- 1. Anlotinib can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Retrospective Study of Anlotinib Combined with Anti-PD-1 Inhibitors in the 2nd or Later-Line Treatment of Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anlotinib combined with sintilimab as first-line treatment in patients with advanced non-clear cell renal cell carcinoma (nccRR): Preliminary results from an exploratory prospective multicentre clinical study. - ASCO [asco.org]

Canlitinib: A Technical Guide to AXL Receptor Tyrosine Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canlitinib (also known as KC1036) is a novel, orally administered multi-kinase inhibitor demonstrating significant therapeutic potential through its potent inhibition of AXL receptor tyrosine kinase, alongside Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and MET kinase. This technical guide provides an in-depth overview of the preclinical and clinical development of this compound, with a core focus on its mechanism of action as an AXL inhibitor. This document details its biochemical activity, in vitro and in vivo efficacy in cancer models, and summarizes the available clinical trial information. Methodologies for key experimental procedures are provided to facilitate reproducibility and further investigation.

Introduction to AXL and its Role in Cancer

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptors. Activation of AXL by its ligand, growth arrest-specific 6 (Gas6), triggers a downstream signaling cascade that plays a crucial role in various aspects of cancer progression, including cell survival, proliferation, migration, invasion, and resistance to therapy. Overexpression of AXL is observed in a multitude of human cancers and is often correlated with a poor prognosis. Consequently, AXL has emerged as a compelling target for anticancer drug development.

This compound: A Multi-Kinase Inhibitor Targeting AXL

This compound is a small molecule inhibitor designed to target multiple receptor tyrosine kinases implicated in tumorigenesis and angiogenesis. Its primary targets include AXL, VEGFR2, and MET. The simultaneous inhibition of these key signaling pathways provides a multi-pronged approach to cancer therapy, addressing tumor cell proliferation, survival, and the tumor microenvironment.

Biochemical Potency

In vitro kinase assays have demonstrated this compound's potent inhibitory activity against its primary targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| AXL | 15.0 |

| VEGFR2 | 6.8 |

| MET | 14.6 |

Preclinical Efficacy of this compound

The antitumor activity of this compound has been evaluated in preclinical models of Ewing Sarcoma, a rare and aggressive bone and soft tissue cancer.

In Vitro Studies

-

Cell Viability: this compound demonstrated potent dose-dependent inhibition of cell viability in Ewing Sarcoma cell lines.

-

Colony Formation: Treatment with this compound significantly reduced the colony-forming ability of Ewing Sarcoma cells, indicating an inhibitory effect on their long-term proliferative capacity.

-

Apoptosis and Cell Cycle Arrest: this compound was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in Ewing Sarcoma cells.

In Vivo Studies

In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of Ewing Sarcoma, this compound exhibited superior tumor growth inhibition compared to standard-of-care chemotherapeutics and other multi-kinase inhibitors.

Clinical Development of this compound

This compound is currently undergoing clinical evaluation for various solid tumors.

Ewing Sarcoma

A clinical trial is underway to evaluate the safety and efficacy of this compound in adolescent patients with advanced Ewing Sarcoma (NCT04802276).

Advanced Esophageal Squamous Cell Carcinoma

While direct clinical trial data for this compound in esophageal squamous cell carcinoma (ESCC) is not yet widely published, the clinical development of anlotinib, a structurally and mechanistically similar multi-kinase inhibitor, provides valuable insights. A phase 2 clinical trial of anlotinib in patients with advanced ESCC (NCT02649361) demonstrated a statistically significant improvement in progression-free survival compared to placebo. Given the shared targets, this suggests a potential therapeutic avenue for this compound in this indication.

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway

The following diagram illustrates the canonical AXL signaling pathway, which is inhibited by this compound.

Caption: AXL signaling pathway inhibited by this compound.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines a typical workflow for determining the IC50 value of an inhibitor against a target kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Workflow for Xenograft Tumor Model

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

The Role of FLT3 Inhibition in Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3][4][5] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, driving leukemogenesis and conferring a poor prognosis.[1][2][6] Consequently, FLT3 has emerged as a key therapeutic target in AML. This technical guide provides an in-depth overview of the FLT3 signaling pathway, the mechanism of action of FLT3 inhibitors, and the preclinical and clinical landscape of this important class of targeted therapies. While the initial query focused on "Canlitinib," literature primarily identifies it as a multi-kinase inhibitor targeting VEGFR2, MET, and AXL, with some FLT3 activity, but it is not a central agent in leukemia research.[7] This document will, therefore, focus on the broader class of FLT3 inhibitors, using well-characterized examples to illustrate key principles.

The FLT3 Signaling Pathway in Leukemia

The FLT3 receptor is a member of the class III receptor tyrosine kinase family.[6] In normal hematopoiesis, the binding of its ligand (FL) to the extracellular domain induces receptor dimerization and subsequent trans-phosphorylation of tyrosine residues in the activation loop.[2] This activation triggers a cascade of downstream signaling pathways, including:

-

RAS/MEK/ERK pathway: Promotes cell proliferation and survival.[6]

-

PI3K/Akt pathway: Mediates cell survival, proliferation, and growth.[6]

-

STAT5 pathway: Crucial for cell proliferation and anti-apoptotic signals, particularly activated by mutant FLT3.[2]

In AML, activating mutations in FLT3 lead to ligand-independent dimerization and constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival.[2]

Mechanism of Action of FLT3 Inhibitors

FLT3 inhibitors are small molecules that competitively bind to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and a reduction in the proliferation of leukemic cells harboring FLT3 mutations.

First-generation FLT3 inhibitors, such as midostaurin, are multi-kinase inhibitors, targeting other kinases like KIT and PDGFR in addition to FLT3.[8] Second-generation inhibitors, including gilteritinib and quizartinib, are more potent and selective for FLT3.[5]

Quantitative Data on FLT3 Inhibitors

The following table summarizes key quantitative data for representative FLT3 inhibitors. It is important to note that specific values can vary depending on the experimental system and cell lines used.

| Inhibitor | Type | IC50 (FLT3-ITD) | IC50 (FLT3-TKD) | Key Clinical Trial |

| Midostaurin | First-generation | ~10 nM | ~10 nM | RATIFY (NCT00651261)[5] |

| Gilteritinib | Second-generation | <1 nM | <1 nM | ADMIRAL (NCT02421939)[4][9] |

| Quizartinib | Second-generation | ~1 nM | >100 nM | QuANTUM-R (NCT02039726) |

Key Experimental Protocols

In Vitro Kinase Assay for FLT3 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FLT3 kinase activity.

Methodology:

-

Reagents: Recombinant human FLT3 kinase domain, ATP, a suitable peptide substrate (e.g., a biotinylated poly-Glu-Tyr peptide), and the test inhibitor.

-

Procedure:

-

The FLT3 enzyme is incubated with varying concentrations of the inhibitor in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

-

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of an FLT3 inhibitor on the proliferation of leukemia cells harboring FLT3 mutations.

Methodology:

-

Cell Lines: Use of human leukemia cell lines with endogenous FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD).

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a range of concentrations of the FLT3 inhibitor.

-

The cells are incubated for a period of 48-72 hours.

-

Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT, WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated from the dose-response curve.

Resistance Mechanisms to FLT3 Inhibitors

Despite the promising activity of FLT3 inhibitors, the development of resistance is a significant clinical challenge.[4] Mechanisms of resistance can be broadly categorized as:

-

On-target resistance: Acquisition of secondary mutations in the FLT3 kinase domain, such as the F691L "gatekeeper" mutation, which can interfere with drug binding.

-

Off-target resistance: Activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as the RAS/MAPK pathway.[1]

-

Microenvironment-mediated resistance: Stromal cells in the bone marrow microenvironment can secrete factors that promote the survival of leukemia cells despite FLT3 inhibition.[4]

Future Directions

The development of novel FLT3 inhibitors and combination strategies is ongoing to overcome resistance and improve patient outcomes. Areas of active research include:

-

Development of next-generation inhibitors: Designing inhibitors that can overcome known resistance mutations.

-

Combination therapies: Combining FLT3 inhibitors with standard chemotherapy, other targeted agents (e.g., BCL-2 inhibitors, IDH inhibitors), or immunotherapy.

-

Maintenance therapy: Investigating the role of FLT3 inhibitors as maintenance therapy after chemotherapy or stem cell transplantation to prevent relapse.[4]

Conclusion

The targeting of FLT3 has represented a significant advancement in the treatment of AML. A deep understanding of the FLT3 signaling pathway, the mechanisms of action of FLT3 inhibitors, and the pathways of resistance is crucial for the continued development of more effective therapies for patients with FLT3-mutated leukemia. While the specific agent "this compound" is not prominently featured in the context of leukemia, the principles outlined in this guide for the broader class of FLT3 inhibitors provide a solid foundation for researchers and clinicians in the field.

References

- 1. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML [mdpi.com]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. scienceopen.com [scienceopen.com]

- 9. mdpi.com [mdpi.com]

Anlotinib: A Technical Guide to a Potent VEGFR2 Antagonist in Anti-Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anlotinib is a novel, orally administered small molecule tyrosine kinase inhibitor (TKI) that potently targets multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. Its primary mechanism of action involves the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking the VEGFR signaling pathway, Anlotinib effectively suppresses the formation of new blood vessels, thereby inhibiting tumor growth and metastasis. This technical guide provides an in-depth overview of Anlotinib, focusing on its core function as a VEGFR2 antagonist. It includes a summary of its inhibitory activity, preclinical and clinical pharmacokinetic and efficacy data, detailed experimental protocols for key assays, and a schematic of its synthesis.

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a central regulator of angiogenesis. Consequently, targeting this pathway has become a cornerstone of modern cancer therapy. Anlotinib has emerged as a significant multi-targeting TKI with a broad spectrum of anti-tumor activity, primarily attributed to its potent anti-angiogenic effects.

Mechanism of Action: VEGFR2 Inhibition

Anlotinib exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket of the VEGFR2 tyrosine kinase domain. This binding event inhibits the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The inhibition of VEGFR2 by Anlotinib leads to a reduction in tumor microvessel density, normalization of the tumor vasculature, and ultimately, suppression of tumor growth.

VEGFR2 Signaling Pathway Inhibition

The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways. Anlotinib's inhibition of VEGFR2 phosphorylation effectively blocks these cascades.

Figure 1: Anlotinib's inhibition of the VEGFR2 signaling cascade.

Quantitative Data

In Vitro Kinase Inhibitory Activity

Anlotinib demonstrates high potency and selectivity for VEGFR2 compared to a panel of other tyrosine kinases.

| Kinase Target | IC50 (nmol/L) |

| VEGFR2 | <1 (specifically 0.2) [1] |

| VEGFR3 | 0.7[1] |

| VEGFR1 | 26.9[1] |

| c-Kit | 14.8[1] |

| PDGFRβ | 115.0[1] |

| FGFR1 | - |

| c-Met | >2000 |

| c-Src | >2000 |

| EGFR | >2000 |

| HER2 | >2000 |

Preclinical Pharmacokinetics

Anlotinib exhibits favorable pharmacokinetic properties in preclinical species, characterized by good oral absorption and a long terminal half-life in dogs.[2][3][4]

| Species | Dose (mg/kg) | Route | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) |

| Rat | 3 | Oral | 28-58 | 1.0-2.0 | 150-200 | 5.1 ± 1.6 |

| Dog | 1 | Oral | 41-77 | 2.0-4.0 | 100-150 | 22.8 ± 11.0 |

| Mouse | - | - | - | - | - | - |

In Vivo Antitumor Efficacy

Anlotinib has demonstrated broad and potent antitumor activity in a variety of human tumor xenograft models.

| Tumor Model | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |

| SW620 (Colon) | 3 | 83 | [1] |

| U-87MG (Glioblastoma) | 3 | 55 | [1] |

| Caki-1 (Renal) | 3 | 80 | [1] |

| Calu-3 (Lung) | 3 | 91 (regression) | [1] |

| SK-OV-3 (Ovarian) | 3 | 97 (regression) | [1] |

| A549EGFP (Lung) | 3 | Significant inhibition | |

| Sarcoma PDX | 3 | Significant inhibition | [5] |

| 975A2 (Neuroblastoma) | 6 | Significant inhibition | [6] |

| 9464D (Neuroblastoma) | 6 | Significant inhibition | [6] |

| A2780 CIS (Ovarian) | - | Significant inhibition | [7] |

Experimental Protocols

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Anlotinib against VEGFR2 kinase.

Figure 2: Workflow for an in vitro VEGFR2 kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Prepare serial dilutions of Anlotinib in DMSO. Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.

-

Assay Plate Setup: Add diluted Anlotinib or vehicle (DMSO) to the wells of a 96-well plate.

-

Enzyme Addition: Add recombinant human VEGFR2 kinase to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Add a detection reagent, such as Kinase-Glo® Max, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each Anlotinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

HUVEC Tube Formation Assay

This assay assesses the ability of Anlotinib to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Figure 3: Workflow for the HUVEC tube formation assay.

Detailed Methodology:

-

Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for at least 30 minutes.

-

Cell Preparation: Culture HUVECs to sub-confluency. Harvest the cells and resuspend them in a basal medium containing a low percentage of serum and the desired concentrations of Anlotinib or vehicle.

-

Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel®.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

-

Imaging and Analysis: Observe the formation of capillary-like structures under a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of Anlotinib in a mouse xenograft model.

Figure 4: Workflow for an in vivo tumor xenograft study.

Detailed Methodology:

-

Cell Culture and Implantation: Culture the desired human cancer cell line and harvest the cells. Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare Anlotinib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer Anlotinib or vehicle to the respective groups daily via oral gavage.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice. Excise the tumors and measure their final weight. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., staining for CD31 to assess microvessel density) or snap-frozen for molecular analysis.

Synthesis of Anlotinib

The synthesis of Anlotinib can be achieved through a multi-step process. A representative synthetic scheme is outlined below, based on publicly available information.

Figure 5: A simplified synthetic scheme for Anlotinib.

A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the relevant patent literature. The general approach involves the coupling of a substituted quinoline moiety with a substituted indole moiety, followed by further chemical modifications to introduce the cyclopropylamine side chain.

Clinical Development

Anlotinib has undergone extensive clinical evaluation in a variety of solid tumors. Several key clinical trials have demonstrated its efficacy and manageable safety profile.

| Phase | NCT Identifier | Cancer Type | Key Findings |

| Phase I | NCT01833923 | Advanced Solid Tumors | Established the MTD of 12 mg/day (2 weeks on/1 week off). Showed promising preliminary antitumor activity.[8] |

| Phase II | NCT01878448 | Soft Tissue Sarcoma | Demonstrated a 12-week progression-free rate of 68% and a median PFS of 5.6 months.[9] |

| Phase III | NCT02388919 (ALTER-0303) | Advanced NSCLC (3rd-line) | Significantly improved OS (9.6 vs 6.3 months) and PFS (5.4 vs 1.4 months) compared to placebo.[10][11][12][13] |

Conclusion

Anlotinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor with a primary mechanism of action centered on the inhibition of VEGFR2. Its robust anti-angiogenic activity, demonstrated in a wide range of preclinical models, has translated into significant clinical benefits for patients with various advanced solid tumors. The data presented in this technical guide underscore the importance of Anlotinib as a therapeutic agent and provide a valuable resource for researchers and clinicians in the field of oncology. Further research into predictive biomarkers and combination therapies will continue to refine its clinical application and expand its therapeutic potential.

References

- 1. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anlotinib Exerts Inhibitory Effects against Cisplatin-Resistant Ovarian Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Effect of Anlotinib as a Third-Line or Further Treatment on Overall Survival of Patients With Advanced Non-Small Cell Lung Cancer: The ALTER 0303 Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect and outcomes analysis of anlotinib in non-small cell lung cancer patients with liver metastasis: results from the ALTER 0303 phase 3 randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. The efficacy of anlotinib as third-line treatment for non-small cell lung cancer by EGFR mutation status: a subgroup analysis of the ALTER0303 randomized phase 3 study - Zhao - Translational Lung Cancer Research [tlcr.amegroups.org]

Canlitinib: A Technical Deep Dive into its Molecular Framework and Chemical Attributes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canlitinib is an investigational small molecule tyrosine kinase inhibitor showing promise in oncological research. As a targeted therapy, it is designed to selectively inhibit the activity of specific tyrosine kinases that are crucial for tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, details its mechanism of action through key signaling pathways, and outlines the experimental protocols for its synthesis and characterization based on publicly available patent literature.

Molecular Structure and Identifiers

This compound is a complex organic molecule with the molecular formula C33H31F2N3O7.[1] Its structure features a quinoline core linked to substituted phenyl and cyclopropane moieties.

2D Molecular Structure:

References

A Technical Guide to the In Vivo Efficacy of Anlotinib in Sarcoma Models, with a Focus on Ewing Sarcoma

Disclaimer: Initial searches for "Canlitinib" in the context of Ewing Sarcoma did not yield any publicly available scientific literature. This guide will focus on Anlotinib , a multi-kinase inhibitor with demonstrated preclinical and clinical efficacy in various sarcomas, including Ewing Sarcoma.

Introduction

Anlotinib is an orally administered small molecule tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1/2/3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2] By inhibiting these key signaling nodes, Anlotinib disrupts tumor cell proliferation, survival, and the formation of new blood vessels essential for tumor expansion. This guide provides a comprehensive overview of the preclinical in vivo efficacy of Anlotinib in sarcoma models, with a particular focus on its therapeutic potential in Ewing Sarcoma.

Mechanism of Action

Anlotinib exerts its anti-tumor effects by blocking several critical signaling cascades initiated by the binding of growth factors to their respective receptor tyrosine kinases on the cancer cell surface. The inhibition of VEGFR, PDGFR, and FGFR disrupts downstream pathways such as the PI3K/AKT, RAS/MAPK, and PLCγ/PKC pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[1]

Preclinical In Vivo Efficacy in Sarcoma Models

Patient-Derived Xenograft (PDX) Model of Soft Tissue Sarcoma

A study utilizing a PDX model from a patient with malignant fibrous histiocytoma (a type of soft tissue sarcoma) demonstrated significant tumor growth inhibition with Anlotinib monotherapy and enhanced efficacy when combined with epirubicin.[2]

-

Model Establishment: Fresh tumor tissue from a patient with malignant fibrous histiocytoma was surgically removed and implanted subcutaneously into immunodeficient mice to establish the PDX model.[2]

-

Animal Model: Immunodeficient mice bearing the sarcoma PDX tumors.[2]

-

Treatment Groups:

-

Vehicle Control (ddH₂O)

-

Low-Dose Anlotinib (1.5 mg/kg/day, oral gavage)

-

High-Dose Anlotinib (3.0 mg/kg/day, oral gavage)

-

Epirubicin (2.5 mg/kg/week, intraperitoneal injection)

-

Low-Dose Anlotinib + Epirubicin

-

High-Dose Anlotinib + Epirubicin[2]

-

-

Treatment Duration: 5 weeks.[2]

-

Efficacy Assessment: Tumor volume was measured regularly, and final tumor weight was determined at the end of the study.[2]

| Treatment Group | Dosing | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1.25 ± 0.21 | - |

| Low-Dose Anlotinib | 1.5 mg/kg/day | 0.82 ± 0.15 | 34.4 |

| High-Dose Anlotinib | 3.0 mg/kg/day | 0.51 ± 0.11 | 59.2 |

| Epirubicin | 2.5 mg/kg/week | 0.65 ± 0.13 | 48.0 |

| Low-Dose Anlotinib + Epirubicin | As above | 0.43 ± 0.09 | 65.6 |

| High-Dose Anlotinib + Epirubicin | As above | 0.21 ± 0.07 | 83.2 |

| Data adapted from a preclinical study on a soft tissue sarcoma PDX model.[2] |

Osteosarcoma Xenograft Models

Studies in osteosarcoma, another primary bone sarcoma, have also shown that Anlotinib significantly inhibits tumor growth and lung metastasis in orthotopic xenograft models.[3] Dosing in these models ranged from 3 mg/kg to 6 mg/kg.[3][4]

Clinical Efficacy in Ewing Sarcoma

The preclinical efficacy of Anlotinib in various sarcomas has translated into promising clinical activity in patients with Ewing Sarcoma.

Phase Ib/II Clinical Trial in Advanced Ewing Sarcoma

A multicenter, two-cohort, phase Ib/II trial evaluated the safety and efficacy of Anlotinib in combination with vincristine and irinotecan in patients with recurrent or refractory Ewing Sarcoma.[5]

-

Patient Population: Patients with recurrent or refractory Ewing Sarcoma, categorized into an adult cohort (≥16 years) and a pediatric cohort (<16 years).[5]

-

Treatment Regimen:

| Cohort | Number of Patients | Objective Response Rate (ORR) at 12 weeks |

| Adult (≥16 years) | 24 | 62.5% |

| Pediatric (<16 years) | 12 | 83.3% |

| Data from a Phase Ib/II trial of Anlotinib, vincristine, and irinotecan in advanced Ewing Sarcoma.[5] |

Retrospective Study in Bone Sarcomas

A retrospective study of Anlotinib in unresectable or metastatic bone sarcomas included a subgroup of eight Ewing Sarcoma patients who had progressed after standard chemotherapy.

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 37.5% (3 out of 8 patients had a partial response) |

| Median Progression-Free Survival (PFS) | 6.7 months |

| Data from a retrospective study of Anlotinib in bone sarcomas.[7] |

Experimental Protocols: Ewing Sarcoma Xenograft Models

While a specific Anlotinib study in a Ewing Sarcoma xenograft model is not detailed in the provided search results, a general protocol for establishing such models is well-documented and would be the standard approach for evaluating the in vivo efficacy of novel therapeutic agents like Anlotinib.

General Protocol for Orthotopic Ewing Sarcoma Xenograft Model

-

Cell Culture: Human Ewing Sarcoma cell lines (e.g., A673, TC71) are cultured under standard conditions.

-

Animal Model: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, 4-6 weeks of age.

-

Cell Preparation: Tumor cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, at a concentration of approximately 1 x 10⁷ cells/mL.

-

Intratibial Injection:

-

Mice are anesthetized.

-

A small hole is created in the tibial plateau of the mouse.

-

A Hamilton syringe is used to slowly inject 20-30 µL of the cell suspension into the intramedullary cavity of the tibia.

-

-

Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements of the tibia or through bioluminescence imaging if luciferase-expressing cell lines are used. Tumor volume is calculated using the formula: V = (Length × Width²)/2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: Anlotinib would be administered orally via gavage at specified doses and schedules. The control group would receive the vehicle.

-

Efficacy Endpoints:

-

Tumor growth inhibition.

-

Overall survival.

-

Incidence of metastasis (e.g., to the lungs).

-

Pharmacodynamic analysis of tumor tissue at the end of the study.

-

Conclusion

Anlotinib has demonstrated significant anti-tumor efficacy in preclinical sarcoma models, including patient-derived xenografts, by inhibiting key pathways involved in tumor proliferation and angiogenesis. While direct preclinical in vivo data for Anlotinib in Ewing Sarcoma models is limited in the public literature, the robust clinical responses observed in patients with advanced Ewing Sarcoma provide a strong rationale for its use and further investigation in this disease. The established protocols for Ewing Sarcoma xenograft models offer a clear path for future preclinical studies to further elucidate the efficacy and mechanisms of Anlotinib in this setting.

References

- 1. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bohrium.com [bohrium.com]

- 5. Anlotinib, Vincristine, and Irinotecan for Advanced Ewing Sarcoma After Failure of Standard Multimodal Therapy: A Two‐Cohort, Phase Ib/II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and safety of anlotinib in patients with unresectable or metastatic bone sarcoma: A retrospective multiple institution study - PMC [pmc.ncbi.nlm.nih.gov]

Anlotinib: A Multi-Targeted Tyrosine Kinase Inhibitor for Esophageal Squamous Cell Carcinoma

Anlotinib is an orally administered small-molecule tyrosine kinase inhibitor (TKI) demonstrating notable efficacy in the treatment of advanced or metastatic esophageal squamous cell carcinoma (ESCC).[1][2] It functions by targeting multiple signaling pathways involved in tumor growth and angiogenesis. This technical guide provides an in-depth overview of the molecular targets of Anlotinib in ESCC, supported by clinical trial data and experimental insights.

Core Molecular Targets

Anlotinib exerts its anti-tumor effects by inhibiting the activity of several receptor tyrosine kinases. Its primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): By blocking these receptors, Anlotinib inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]

-

Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3): Inhibition of FGFRs disrupts signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[2]

-

Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ): Targeting PDGFRs interferes with tumor growth and the development of the tumor microenvironment.[2]

-

c-Kit: Inhibition of this receptor tyrosine kinase can impede tumor cell proliferation and survival.[2]

-

Ret: Targeting the Ret proto-oncogene can disrupt signaling pathways involved in cell growth and differentiation.[1]

The simultaneous inhibition of these targets by Anlotinib leads to a potent anti-tumor effect, primarily through the suppression of tumor angiogenesis and proliferation.[2]

Signaling Pathway Inhibition

The mechanism of action of Anlotinib involves the disruption of key intracellular signaling cascades initiated by the aforementioned receptor tyrosine kinases.

Clinical Efficacy in Esophageal Squamous Cell Carcinoma

Clinical trials have demonstrated the efficacy of Anlotinib in patients with advanced ESCC. The ALTER1102 trial, a phase 2 randomized controlled study, provides significant quantitative data on its performance.

| Efficacy Endpoint | Anlotinib (n=110) | Placebo (n=55) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 3.02 months | 1.41 months | 0.46 (0.32–0.66) | < 0.001 |

| Median Overall Survival (OS) | 6.11 months | 7.20 months | 1.18 (0.79–1.75) | 0.426 |

| Objective Response Rate (ORR) | 7.3% | 3.6% | - | 0.498 |

| Disease Control Rate (DCR) | 64% | 55% | - | - |

| Data from the ALTER1102 Phase 2 Clinical Trial.[1][3] |

Experimental Protocols: Insights from Clinical Trials

While specific preclinical experimental protocols are not detailed in the provided search results, the methodology of the ALTER1102 clinical trial offers a framework for understanding how the efficacy of Anlotinib was evaluated in a clinical setting.

ALTER1102 Trial Protocol (NCT02649361) [3]

-

Study Design: A double-blind, randomized, placebo-controlled, multicenter phase 2 trial.

-

Patient Population: Adults with histologically confirmed recurrent or metastatic ESCC who had previously been treated with chemotherapy.[3]

-

Intervention: Patients were randomly assigned in a 2:1 ratio to receive either oral Anlotinib (12 mg daily on days 1-14 of a 21-day cycle) or a placebo.[3]

-

Primary Endpoint: Progression-Free Survival (PFS).[3]

-

Statistical Analysis: PFS and OS were estimated using the Kaplan-Meier method and compared using the log-rank test. Hazard ratios were calculated using a Cox proportional-hazards model. ORR and DCR were compared using Pearson's Chi-squared or Fisher's exact test.[1]

Combination Therapies

The therapeutic potential of Anlotinib in ESCC is being further explored in combination with other anti-cancer agents. Clinical trials are investigating its use with:

-

Chemotherapy: Paclitaxel and cisplatin (DDP).[4]

-

Immunotherapy:

These combination strategies aim to enhance the anti-tumor response by simultaneously targeting multiple oncogenic pathways and modulating the tumor microenvironment.

Conclusion

Anlotinib is a promising multi-targeted tyrosine kinase inhibitor for the treatment of esophageal squamous cell carcinoma. Its ability to inhibit key receptors involved in angiogenesis and tumor proliferation provides a strong rationale for its use in this malignancy. Clinical data, particularly from the ALTER1102 trial, have established its efficacy in improving progression-free survival. Ongoing research into combination therapies is expected to further define and potentially expand the role of Anlotinib in the management of ESCC.

References

- 1. Anlotinib for previously treated advanced or metastatic esophageal squamous cell carcinoma: A double‐blind randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined treatment with anlotinib and chemotherapy for advanced esophageal squamous cell carcinoma improved patient survival: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anlotinib for previously treated advanced or metastatic esophageal squamous cell carcinoma: A double-blind randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. mednexus.org [mednexus.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Cadonilimab/Anlotinib in Locally Advanced or Relapsed/Metastatic ESCC Patients After Failure of PD-1 Combined With Platinum-containing Chemotherapy | Clinical Research Trial Listing [centerwatch.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Canlitinib (KC1036)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canlitinib (also known as KC1036) is an orally administered, multi-targeted tyrosine kinase inhibitor under development by Beijing Konruns Pharmaceutical Co., Ltd. It is designed to inhibit key signaling pathways involved in tumor growth and angiogenesis, primarily by targeting AXL receptor tyrosine kinase (AXL), FMS-like tyrosine kinase 3 (FLT3), and vascular endothelial growth factor receptor 2 (VEGFR2). Currently in Phase 3 clinical development for advanced esophageal squamous cell carcinoma, this compound has shown promising anti-tumor activity. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical and emerging clinical data. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a novel small molecule inhibitor targeting multiple receptor tyrosine kinases implicated in oncogenesis and tumor vascularization. Its concurrent inhibition of AXL, FLT3, and VEGFR2 suggests a potential for broad anti-tumor activity and a strategy to overcome certain mechanisms of treatment resistance. This document synthesizes the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside its biological effects on target pathways.

Pharmacokinetics

Currently, detailed quantitative pharmacokinetic data from human clinical trials of this compound (KC1036) are not yet publicly available in peer-reviewed literature. The information presented herein is based on preliminary findings from ongoing clinical investigations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A first-in-human Phase I study of a structurally similar multi-kinase inhibitor, CT053PTSA, which also targets AXL, VEGFR2, and FLT3, in addition to MET and MERTK, provides some initial insights that may be indicative of the general pharmacokinetic profile of this class of compounds. In this study, CT053PTSA was rapidly absorbed following oral administration, with the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increasing proportionally with the dose.

Table 1: Summary of Preclinical and Preliminary Human Pharmacokinetic Profile of Structurally Similar Compounds

| Parameter | Finding | Species/Population |

| Absorption | Rapid oral absorption was observed. | Human |

| Exposure | Cmax and AUC increased dose-proportionally. | Human |

Note: This data is for CT053PTSA, a compound with a similar but not identical target profile to this compound (KC1036). The relationship between these two compounds has not been definitively established.

Bioanalytical Methods

The quantification of tyrosine kinase inhibitors like this compound in biological matrices typically involves validated bioanalytical methods. While specific protocols for this compound are not published, standard methodologies would include:

Experimental Protocol: Hypothetical Bioanalytical Assay for this compound in Human Plasma

-

Sample Preparation: Protein precipitation of plasma samples followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.

-

Chromatographic Separation: Use of a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate this compound from its metabolites and other endogenous plasma components.

-

Detection: Tandem mass spectrometry (MS/MS) for sensitive and specific quantification of the analyte.

-

Method Validation: The assay would be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of AXL, FLT3, and VEGFR2 signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of key receptor tyrosine kinases:

-

VEGFR2: Inhibition of VEGFR2 blocks the signaling cascade initiated by vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. This leads to the inhibition of new blood vessel formation in tumors, thereby restricting their growth and potential for metastasis.

-

AXL: AXL is implicated in tumor cell survival, proliferation, migration, and invasion. Its inhibition by this compound can directly impede tumor growth and metastasis. AXL overexpression has also been linked to resistance to other targeted therapies.

-

FLT3: FMS-like tyrosine kinase 3 is frequently mutated in certain hematological malignancies and can also be expressed in solid tumors. By inhibiting FLT3, this compound may have therapeutic potential in these contexts.

The Discovery and Development of Canlitinib (KC1036): A Multi-Targeted Tyrosine Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Canlitinib, also known as Anlotinib (KC1036), is a novel, orally administered small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity. Developed by Jiangsu Chia Tai Tianqing Pharmaceutical Co., Ltd., this compound primarily targets key receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and pharmacokinetic profile of this compound. Detailed summaries of key experimental methodologies and clinical trial data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Rationale for a Multi-Targeted Approach

Tumor growth and metastasis are complex processes driven by a multitude of signaling pathways. Angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, supplying tumors with essential nutrients and oxygen. Several families of receptor tyrosine kinases (RTKs), including VEGFR, FGFR, and PDGFR, are key regulators of this process. Concurrently, signaling pathways governed by RTKs like c-Kit can drive tumor cell proliferation and survival. The redundancy and crosstalk between these pathways often lead to resistance to single-target therapies. This understanding provided the rationale for the development of multi-targeted TKIs like this compound, designed to simultaneously inhibit multiple key oncogenic drivers, thereby potentially achieving a more potent and durable anti-tumor response.

Discovery and Medicinal Chemistry

Initial lead identification and optimization for this compound (KC1036) are not extensively detailed in publicly available literature, as is common with proprietary drug development programs. The following is a generalized overview based on the known chemical structure and target profile.

The chemical structure of this compound, 1-[[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropylamine, suggests a rational drug design approach targeting the ATP-binding pocket of multiple kinases. The quinoline scaffold is a common feature in many kinase inhibitors. Structure-activity relationship (SAR) studies would have been conducted to optimize the molecule for potency against the desired targets (VEGFR, FGFR, PDGFR, c-Kit) while maintaining an acceptable selectivity profile to minimize off-target toxicities. Physicochemical properties would have been fine-tuned to ensure oral bioavailability and favorable pharmacokinetic characteristics.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of several key RTKs involved in pro-angiogenic and proliferative signaling pathways.

Inhibition of Angiogenesis

This compound potently inhibits VEGFR2/KDR, VEGFR3, FGFR1-4, and PDGFRα/β.[1] The binding of their respective ligands (VEGF, FGF, PDGF) to these receptors triggers a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis. By blocking the ATP-binding sites of these receptors, this compound prevents their autophosphorylation and activation, thereby abrogating downstream signaling. A study has shown that this compound inhibits VEGFR2 with high selectivity (IC50 < 1 nmol/L).[1]

Inhibition of Tumor Cell Proliferation

In addition to its anti-angiogenic effects, this compound directly inhibits the proliferation of tumor cells by targeting RTKs such as c-Kit and FGFR, which can be aberrantly activated in various cancers.[1]

Downstream Signaling Pathways

The inhibition of the aforementioned RTKs by this compound leads to the suppression of major downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to the regulation of cell survival, proliferation, and protein synthesis.

Diagram of this compound's Mechanism of Action

Preclinical Pharmacology

In Vitro Kinase Inhibition

This compound has been shown to be a potent inhibitor of its primary targets. While a comprehensive public kinase panel is not available, key inhibitory concentrations (IC50) have been reported.

| Kinase Target | IC50 (nmol/L) | Reference |

| VEGFR2 | < 1 | [1] |

| PDGFRβ | 5 | |

| FGFR1 | 18 | |

| c-Kit | 2 |

Note: The IC50 values are compiled from various sources and may have been determined under different assay conditions.

In Vitro Cellular Assays

This compound has demonstrated significant anti-proliferative and anti-angiogenic effects in various cell-based assays.

-

Endothelial Cell Proliferation and Migration: this compound inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).[1] It also suppressed HUVEC migration and tube formation in vitro.[1]

-

Tumor Cell Proliferation: this compound has been shown to inhibit the proliferation of a wide range of human tumor cell lines in vitro.

In Vivo Tumor Models

The anti-tumor efficacy of this compound has been evaluated in numerous xenograft and patient-derived xenograft (PDX) models.

-

Xenograft Models: Oral administration of this compound resulted in significant tumor growth inhibition in various established human tumor xenografts in nude mice, with minimal toxicity.[2]

-

Superior Efficacy: In some preclinical models, this compound demonstrated broader and better anti-tumor efficacy compared to sunitinib.[1]

Pharmacokinetics and Metabolism

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that this compound is rapidly absorbed with good oral bioavailability.

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Rat | 3 (oral) | 308 ± 84 | 2.3 ± 1.5 | 5.1 ± 1.6 | 43 ± 15 |

| Dog | 2 (oral) | 136 ± 41 | 3.3 ± 1.2 | 22.8 ± 11.0 | 77 ± 36 |

Data adapted from preclinical pharmacokinetic studies.

This compound exhibits a large volume of distribution and high plasma protein binding (around 93-97% in human, rat, and dog plasma).[3]

Human Pharmacokinetics

In Phase I clinical trials, this compound demonstrated a long elimination half-life, allowing for once-daily dosing.[4]

| Dose | Schedule | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| 12 mg | 2 weeks on/1 week off | 134 ± 40 | 7.0 (median) | 96 ± 17 |

Data from a Phase I study in patients with advanced solid tumors.[5]

The long half-life leads to significant drug accumulation with multiple doses. The recommended Phase II dose (RP2D) was established as 12 mg once daily on a 2-weeks-on/1-week-off schedule.[4][5]

Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 and CYP1A2 being the major contributors.[6] The metabolites are mainly excreted through feces.[7]

Clinical Development

This compound has undergone extensive clinical evaluation in a variety of solid tumors, demonstrating significant efficacy, particularly in later lines of treatment.

Phase I Studies

Phase I dose-escalation studies established the safety, tolerability, and pharmacokinetic profile of this compound in patients with advanced refractory solid tumors.[5] The dose-limiting toxicities (DLTs) were primarily grade 3 hypertension and fatigue.[5] The maximum tolerated dose (MTD) was determined to be 12 mg once daily on a 2-weeks-on/1-week-off schedule.[4][5]

Phase II and III Clinical Trials

This compound has shown promising efficacy in numerous Phase II and III trials across a range of malignancies.

Summary of Key Clinical Trial Results

| Trial Identifier | Cancer Type | Treatment Line | Comparator | Primary Endpoint | Result | Reference |

| ALTER0303 (NCT02388919) | Non-Small Cell Lung Cancer (NSCLC) | ≥ 3rd line | Placebo | Overall Survival (OS) | Median OS: 9.6 vs 6.3 months (HR 0.68, p=0.002) | [8] |

| Progression-Free Survival (PFS) | Median PFS: 5.4 vs 1.4 months (HR 0.25, p<0.001) | [8] | ||||

| NCT01878448 | Soft Tissue Sarcoma (STS) | ≥ 1st line (anthracycline-based) | Single-arm | 12-week PFS rate | 68% | [9] |

| ALTER1202 (NCT03059797) | Small Cell Lung Cancer (SCLC) | ≥ 3rd line | Placebo | PFS | Median PFS: 4.1 vs 0.7 months (HR 0.19, p<0.0001) | [10] |

| OS | Median OS: 7.1 vs 4.9 months (HR 0.61) | [10] | ||||

| NCT02072031 | Metastatic Renal Cell Carcinoma (mRCC) | 1st line | Sunitinib | PFS | Median PFS: 11.3 vs 11.0 months (p=0.30) | [1] |

| NCT01874873 | Medullary Thyroid Carcinoma (MTC) | Locally advanced or metastatic | Single-arm | Objective Response Rate (ORR) | 56.9% | [9] |

Safety and Tolerability

The safety profile of this compound is consistent with that of other VEGFR TKIs. The most common treatment-related adverse events (TRAEs) include:

-

Hypertension

-

Hand-foot syndrome

-

Fatigue

-

Diarrhea

-

Proteinuria

-

Elevated thyroid-stimulating hormone (TSH)

Most adverse events are manageable with standard medical interventions or dose modifications.[9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the development of this compound are proprietary. The following are generalized descriptions of the methodologies commonly employed in the preclinical evaluation of kinase inhibitors, based on published literature on Anlotinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

General Procedure:

-

Recombinant kinase enzymes are incubated with a specific substrate and ATP in a reaction buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as radioisotope incorporation (32P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure the amount of remaining ATP.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Workflow for In Vitro Kinase Assay

Cell Proliferation Assay (e.g., MTT or CCK-8)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 48-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.

-

Viable cells metabolize the reagent, resulting in a colorimetric change that is proportional to the number of living cells.

-

The absorbance is measured using a microplate reader.

-

The percentage of cell viability relative to the control is calculated, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of this compound on the in vitro formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

General Procedure:

-

A layer of Matrigel or a similar basement membrane extract is polymerized in the wells of a 96-well plate.

-

HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or a vehicle control.

-

The plates are incubated for several hours to allow for the formation of tube-like structures.

-

The formation of these networks is observed and photographed under a microscope.

-

The extent of tube formation is quantified by measuring parameters such as the total tube length or the number of branch points using image analysis software.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Procedure:

-

Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule, while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length x width²) / 2.

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Workflow for Tumor Xenograft Study

Conclusion and Future Directions

This compound (KC1036) has emerged as an important therapeutic option for patients with various types of advanced solid tumors, particularly in the refractory setting. Its multi-targeted mechanism of action, favorable pharmacokinetic profile, and manageable safety have led to its approval and recommendation in several clinical guidelines. The extensive preclinical and clinical data robustly support its role as a potent inhibitor of tumor angiogenesis and proliferation.

Future research will likely focus on:

-

Identifying predictive biomarkers to select patients who are most likely to benefit from this compound therapy.

-

Exploring novel combination strategies with immunotherapy, chemotherapy, and other targeted agents to enhance efficacy and overcome resistance.

-

Investigating the role of this compound in earlier lines of therapy and in a broader range of malignancies.

This technical guide has summarized the key aspects of the discovery and development of this compound, providing a foundation for further research and a deeper understanding of this significant anti-cancer agent.

References

- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anlotinib exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of Pharmacokinetic Drug–Drug Interactions Involving Anlotinib as a Victim by Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I study investigating the absorption, metabolism, and excretion of <sup>[14C] </sup>anlotinib in patients with advanced refractory solid tumors. - ASCO [asco.org]

- 8. Effect of Anlotinib as a Third-Line or Further Treatment on Overall Survival of Patients With Advanced Non-Small Cell Lung Cancer: The ALTER 0303 Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. A phase II study of anlotinib in 45 patients with relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Canlitinib: In Vitro Cell-Based Assay Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Canlitinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated potent anti-tumor activity by targeting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This document provides detailed application notes and protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and c-Kit.[1] By inhibiting these receptor tyrosine kinases, this compound effectively blocks downstream signaling cascades, such as the AKT/ERK pathway, leading to the inhibition of cancer cell proliferation and angiogenesis.[2]

These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.

Data Presentation

Quantitative Analysis of this compound's Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against various tyrosine kinases and in a cell-based proliferation assay.

| Target/Assay | IC50 (nmol/L) | Assay Type | Reference |

| VEGFR2 | 0.2 | Tyrosine Kinase Activity Assay (ELISA) | [3] |

| VEGFR3 | 0.7 | Tyrosine Kinase Activity Assay (ELISA) | [3] |

| VEGFR1 | 26.9 | Tyrosine Kinase Activity Assay (ELISA) | [3] |

| c-Kit | 14.8 | Tyrosine Kinase Activity Assay (ELISA) | [3] |

| PDGFRβ | 115.0 | Tyrosine Kinase Activity Assay (ELISA) | [3] |

| VEGF-stimulated HUVEC Proliferation | 0.2 | Cell Proliferation Assay | [3] |

Signaling Pathway

The following diagram illustrates the signaling pathways targeted by this compound.

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.[4]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 0, 2, 4, 6, 8, 10 µM).[4][5]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.[6]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1x10⁵ cells/well and allow them to attach overnight.[7]

-

Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 or 48 hours.[5]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[7]

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[7]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to confluence.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Kinase Inhibition Assay (ELISA-based)

This protocol provides a general workflow for determining the inhibitory activity of this compound against specific tyrosine kinases.

Materials:

-

Recombinant human tyrosine kinase (e.g., VEGFR2)

-

Poly(Glu, Tyr)4:1 coated 96-well plates

-

This compound

-

ATP

-

Reaction buffer (e.g., 50 mmol/L HEPES pH 7.4, 50 mmol/L MgCl₂, 0.5 mmol/L MnCl₂, 0.2 mmol/L Na₃VO₄, 1 mmol/L DTT)[3]

-

Anti-phosphotyrosine antibody (e.g., PY99)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Add the reaction buffer containing the recombinant kinase to the pre-coated 96-well plates.

-

Add serial dilutions of this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP and incubate for 1 hour at 37°C.[3]

-

Wash the plate and add the anti-phosphotyrosine antibody. Incubate as recommended by the manufacturer.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate as recommended.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for evaluating the in vitro effects of this compound.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]